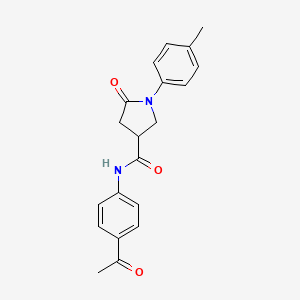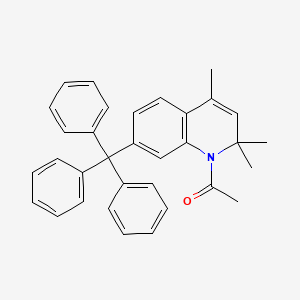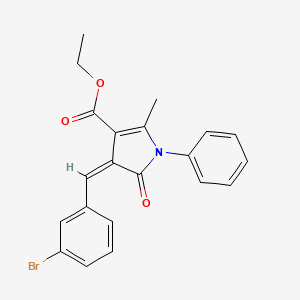![molecular formula C26H27N3O4S B11642987 Ethyl 6'-[(2-butoxy-2-oxoethyl)sulfanyl]-5'-cyano-2'-phenyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate](/img/structure/B11642987.png)
Ethyl 6'-[(2-butoxy-2-oxoethyl)sulfanyl]-5'-cyano-2'-phenyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridine core, which is often associated with coordination chemistry and catalysis. The presence of multiple functional groups, including a cyano group, a carboxylate ester, and a sulfanyl group, makes it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate typically involves multi-step organic synthesis. One common approach is to start with the bipyridine core and introduce the various functional groups through a series of reactions. Key steps may include:
Nitration and Reduction: Introducing the cyano group through nitration followed by reduction.
Esterification: Forming the carboxylate ester group via esterification reactions.
Thioether Formation: Adding the sulfanyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using continuous flow reactors for certain steps, employing catalysts to increase reaction efficiency, and implementing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Corresponding amides or esters.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate depends on its application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- Ethyl 2-[(2-butoxy)-2-oxoethyl]sulfanyl-2,2-difluoroacetate
- Ethyl 3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-{[(tert-butoxy)carbonyl]amino}propanoate
Uniqueness
Ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate is unique due to its bipyridine core, which is not commonly found in similar compounds. This core structure provides distinct coordination properties and potential for diverse applications in catalysis and material science.
特性
分子式 |
C26H27N3O4S |
|---|---|
分子量 |
477.6 g/mol |
IUPAC名 |
ethyl 6-(2-butoxy-2-oxoethyl)sulfanyl-5-cyano-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H27N3O4S/c1-3-5-14-33-21(30)17-34-25-20(15-27)22(19-12-9-13-28-16-19)23(26(31)32-4-2)24(29-25)18-10-7-6-8-11-18/h6-13,16,22,29H,3-5,14,17H2,1-2H3 |
InChIキー |
OTQKBKNWPVMJLG-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CSC1=C(C(C(=C(N1)C2=CC=CC=C2)C(=O)OCC)C3=CN=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11642910.png)
![4-({[2-(4-Benzyl-2,2-dimethyloxan-4-YL)ethyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11642914.png)

![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642929.png)

![3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline](/img/structure/B11642941.png)
![methyl (4Z)-4-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11642953.png)
![3-[(4Z)-4-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11642961.png)
![4,6-dimethyl-2-oxo-1-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11642963.png)
![4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11642967.png)

![N,N,2-trimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11642993.png)
![3-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11643003.png)
![4-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11643005.png)
